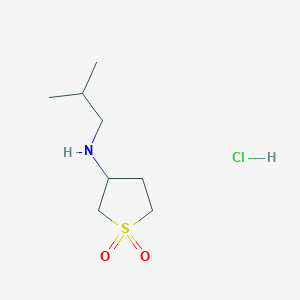

3-(Isobutylamino)tetrahydrothiophene 1,1-dioxide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-(Isobutylamino)tetrahydrothiophene 1,1-dioxide hydrochloride” is a chemical compound with the molecular formula C8H18ClNO2S . It’s a product offered by several chemical suppliers for research purposes .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 227.76 g/mol . Its boiling point is 373.4°C at 760 mmHg . For more detailed physical and chemical properties, you may need to refer to its Material Safety Data Sheet (MSDS) or contact the supplier.Wissenschaftliche Forschungsanwendungen

Pharmacological Research Tools

The compound has been identified as a nonpeptidic agonist of the urotensin-II receptor, indicating its potential as a pharmacological research tool and a possible drug lead. This discovery was made through a functional cell-based screen and is significant for its selectivity and drug-like properties (Croston et al., 2002).

Preparation in Chemical Synthesis

Optimal conditions for preparing highly reactive derivatives of 3-(Isobutylamino)tetrahydrothiophene 1,1-dioxide have been established, with applications in [4+2] cycloaddition reactions. This includes interactions with dienophiles like DMAD and C60, leading to efficient formation of cycloadducts (Markoulides et al., 2012).

Catalytic Applications

Research indicates that chromium complexes can catalyze the formation of cyclic carbonates from epoxides and carbon dioxide, involving 3-(Isobutylamino)tetrahydrothiophene 1,1-dioxide derivatives. This process occurs at ambient temperature and pressure, highlighting its utility in green chemistry applications (Castro‐Osma et al., 2016).

Molecular Switch Development

A system involving 3-(Isobutylamino)tetrahydrothiophene 1,1-dioxide has been developed to create a switchable organic system. This system can be manipulated using both pH and redox chemistry, offering a new avenue for developing sophisticated molecular switches (Richmond et al., 2008).

Organic Synthesis and Biological Activity

Tetrahydrothiophene-based compounds, including those involving 3-(Isobutylamino)tetrahydrothiophene 1,1-dioxide, are significant due to their presence in natural and non-natural products with a variety of biological activities. They have been employed in various chemical transformations and as templates in asymmetric syntheses (Benetti et al., 2012).

Eigenschaften

IUPAC Name |

N-(2-methylpropyl)-1,1-dioxothiolan-3-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2S.ClH/c1-7(2)5-9-8-3-4-12(10,11)6-8;/h7-9H,3-6H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDLVGFBKARGQEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1CCS(=O)(=O)C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583259 |

Source

|

| Record name | 3-[(2-Methylpropyl)amino]-1lambda~6~-thiolane-1,1-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24779332 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-(Isobutylamino)tetrahydrothiophene 1,1-dioxide hydrochloride | |

CAS RN |

247109-25-7 |

Source

|

| Record name | 3-[(2-Methylpropyl)amino]-1lambda~6~-thiolane-1,1-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(Chloromethyl)-4-(trifluoromethyl)phenyl]morpholine](/img/structure/B1357075.png)

![[1,2,4]Triazolo[4,3-B]pyridazine-6-carboxylic acid](/img/structure/B1357078.png)